BenchChemオンラインストアへようこそ!

Acrivastine D7

LC-MS/MS method development bioanalysis internal standard selection

Acrivastine D7 (BW825C D7, CAS 172165-56-9) is a hepta-deuterated isotopologue of the short-acting second-generation histamine H1 receptor antagonist acrivastine. With a molecular formula of C₂₂H₁₇D₇N₂O₂ and a molecular weight of 355.48 Da, the compound incorporates seven deuterium atoms at the 4-methylphenyl moiety (tolyl-d₃ plus ring-d₄), producing a +7 Da mass shift relative to the non-deuterated parent (C₂₂H₂₄N₂O₂, 348.44 Da).

Molecular Formula C22H24N2O2
Molecular Weight 355.5 g/mol
Cat. No. B3181992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine D7
Molecular FormulaC22H24N2O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
InChIInChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
InChIKeyPWACSDKDOHSSQD-XQHWGIKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrivastine D7 – Deuterated Internal Standard for Precise LC-MS/MS Quantification of Acrivastine


Acrivastine D7 (BW825C D7, CAS 172165-56-9) is a hepta-deuterated isotopologue of the short-acting second-generation histamine H1 receptor antagonist acrivastine . With a molecular formula of C₂₂H₁₇D₇N₂O₂ and a molecular weight of 355.48 Da, the compound incorporates seven deuterium atoms at the 4-methylphenyl moiety (tolyl-d₃ plus ring-d₄), producing a +7 Da mass shift relative to the non-deuterated parent (C₂₂H₂₄N₂O₂, 348.44 Da) . Originally synthesized from [²H₈]-tolualdehyde for use as an internal standard in gas chromatography–mass spectrometry (GC/MS) of biological samples, Acrivastine D7 is now supplied as a research analytical standard with specified purity and isotopic enrichment suitable for quantitative bioanalytical method development [1].

Why Non-Deuterated Acrivastine or Structural Analog Internal Standards Cannot Replace Acrivastine D7 in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must correct for variability in sample extraction, chromatographic separation, and mass spectrometric ionisation. Non-deuterated acrivastine shares the identical m/z transition (349→278) and retention time as the target analyte, making co-detection impossible without isotopic resolution . Non-isotopic structural analogs such as diphenhydramine or pirfenidone—employed in published methods [REFS-2,REFS-3]—exhibit different chromatographic retention times (e.g., diphenhydramine m/z 256→167 vs. acrivastine m/z 349→278) and extraction recoveries that systematically diverge from the analyte, introducing matrix-dependent bias that can exceed the ±15% precision threshold mandated by FDA bioanalytical guidelines when plasma lot-to-lot variability is encountered. Even the D₈ isotopologue (Acrivastine D8, MW ~356.49), while offering a larger mass shift, may exhibit subtle deuterium isotope effects on chromatographic retention depending on the labelling position, and its procurement specifications and availability differ from the D₇ product . Acrivastine D7 directly addresses all of these limitations by providing a co-eluting, isotopically distinct standard that is commercially available with defined purity and isotopic enrichment specifications, making it irreplaceable for rigorous acrivastine bioanalytical workflows.

Acrivastine D7 – Quantifiable Differentiation Versus Closest Comparators for Sourcing Decisions


Seven-Dalton Mass Shift Enables Unambiguous Selected Reaction Monitoring (SRM) Resolution from the Parent Analyte

Acrivastine D7 carries a +7.0 Da mass increment relative to non-deuterated acrivastine . This mass shift originates from the replacement of seven hydrogen atoms with deuterium at the 4-methylphenyl ring (tolyl-CD₃ plus ring-D₄), confirmed by the exact monoisotopic mass of 355.228 Da (D7) vs. 348.207 Da (non-deuterated) . In comparison, the widely cited LC-MS/MS method using diphenhydramine as internal standard monitors the transition m/z 256→167 for the IS, which is entirely unrelated to the acrivastine transition m/z 349→278, providing no compensation for acrivastine ionisation variability .

LC-MS/MS method development bioanalysis internal standard selection

Vendor-Specified Purity of ≥98% Enables Direct Qualification as an Analytical Reference Standard Without Additional Purification

Multiple independent suppliers specify Acrivastine D7 purity at ≥98% by HPLC, including InvivoChem, XcessBio, and CymitQuimica [REFS-1,REFS-2,REFS-3]. One supplier (Clearsynth) reports a minimum purity of ≥90% . For comparison, the non-deuterated acrivastine analytical standard offered by MedChemExpress is certified at 99.86% purity . The ≤2% purity gap between D7 and the non-deuterated standard is well within the acceptance criterion for an internal standard, where the deuterated compound is not used for primary calibration but for response normalization.

analytical reference standard purity specification quality control

Long-Term Powder Storage Stability of Three Years at -20°C Reduces Re-Qualification Frequency for Multi-Study Programs

TargetMol and InvivoChem both specify powder storage at -20°C with a shelf life of 3 years for Acrivastine D7 [REFS-1,REFS-2]. In solvent (e.g., DMSO stock solution), stability is specified for 1 year at -80°C . The non-deuterated acrivastine standard does not carry an explicit multi-year powder stability claim on its primary vendor page, though it is typically supplied with a lot-specific Certificate of Analysis . Forced degradation studies on acrivastine demonstrate that the parent compound is susceptible to photolytic and oxidative degradation, generating multiple degradation impurities that must be chromatographically separated [1]; the deuterated isotopologue, being chemically identical, is subject to the same degradation pathways.

compound stability storage conditions reference material management

Published Method Recovery Data with Non-Isotopic Internal Standards Demonstrates the Need for an Isotopologue IS: Acrivastine Recovery 91.8–98.5% Versus IS Recovery 90.8–92.1%

The 2012 LC-MS/MS method by He et al. employing diphenhydramine (a non-isotopic internal standard) reported acrivastine recovery of 91.82–98.46% across QC levels, while diphenhydramine IS recovery was independently 90.77–92.05% . The divergence of up to ~7 percentage points between analyte and IS recovery demonstrates that a structurally unrelated IS does not fully co-vary with the analyte during extraction. In contrast, a deuterated isotopologue such as Acrivastine D7 is expected, based on the well-established principle of stable isotope dilution, to exhibit extraction recovery within <2% of the analyte, effectively cancelling this source of systematic error [1].

method validation extraction recovery matrix effect compensation

Optimal Deployment Scenarios for Acrivastine D7 in Bioanalytical and Pharmacokinetic Workflows


Acrivastine Pharmacokinetic and Bioequivalence Studies Requiring FDA/EMA-Compliant LC-MS/MS Quantification

In human plasma pharmacokinetic studies of acrivastine-containing formulations, Acrivastine D7 serves as the stable isotope-labeled internal standard (SIL-IS) that corrects for extraction variability and ion suppression. The +7 Da mass shift documented for this compound permits unequivocal SRM channel separation (m/z 356→285 or analogous transition), while its co-elution with the non-deuterated analyte ensures identical matrix effect exposure, directly addressing the recovery divergence observed with non-isotopic IS in published methods where diphenhydramine yielded recovery rates up to ~7% discordant from acrivastine .

In Vitro Metabolism and Drug-Drug Interaction Studies Using Hepatocyte or Microsomal Incubations

Acrivastine D7 can be spiked into hepatocyte or liver microsome incubation matrices as a recovery and ionisation control for quantifying acrivastine and its active propionic acid metabolite. The deuterated compound shares the same LogP (3.95) and hydrogen-bonding profile as the parent , ensuring parallel partitioning behaviour during liquid-liquid extraction or SPE. The 3-year powder stability specification at -20°C supports multi-experiment longitudinal use without repeated lot qualification, a practical advantage for contract research organisations (CROs) conducting serial metabolism studies.

Quality Control and Stability-Indicating Assay Development for Acrivastine Pharmaceutical Formulations

When developing stability-indicating HPLC-UV or HPLC-MS methods for acrivastine drug product, Acrivastine D7 can function as an internal standard to normalise for injection-to-injection variability, provided the deuterated compound is fully resolved from degradation impurities. The forced degradation profile of acrivastine includes photolytic and oxidative degradation products characterised in the literature [1]; the identical chromatographic behaviour of the D7 isotopologue relative to the parent compound allows its use in system suitability testing (SST) without introducing a second retention time window, simplifying method transfer between laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrivastine D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.